2-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as 4'-chloro-2-bromo-2'-fluoroacetophenone, is a chemical compound that has been widely studied for its potential medicinal properties. This compound belongs to the tetrahydroisoquinoline family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is still not fully understood. However, it has been suggested that this compound works by inhibiting various enzymes and proteins involved in disease progression. For example, it has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. It has been reported to have antioxidant properties and to reduce oxidative stress in cells. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Furthermore, it has been reported to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its diverse biological activities. This compound has been shown to have anticancer, antifungal, antibacterial, analgesic, anti-inflammatory, and neuroprotective effects, making it a useful tool for studying various diseases. However, one limitation of using this compound is its potential toxicity. Several studies have reported cytotoxic effects of this compound at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One direction is to investigate its potential use in treating other diseases, such as multiple sclerosis and Huntington's disease. Another direction is to study its mechanism of action in more detail, in order to identify potential targets for drug development. Furthermore, future research could focus on optimizing the synthesis method to obtain this compound in higher yields and with greater purity.
Scientific Research Applications
2-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in treating various diseases. It has been reported to have anticancer, antifungal, and antibacterial properties. In addition, this compound has been shown to have analgesic and anti-inflammatory effects. Several studies have also investigated its potential use in treating Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-[1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-12(22)21-9-8-14-10-17(23-2)18(24-3)11-16(14)19(21)13-4-6-15(20)7-5-13/h4-7,10-11,19H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIAPCKDMQGBOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=C(C=C3)Cl)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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